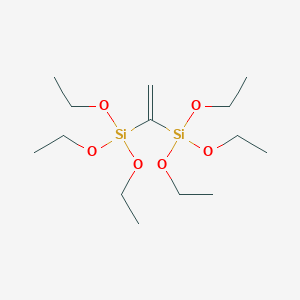

Bis(triethoxysilyl)ethylene

Overview

Description

Bis(triethoxysilyl)ethylene, also known as 4,4,6,6-tetraethoxy-5-methylene-3,7-dioxa-4,6-disilanonane, is a compound with the molecular weight of 352.58 . It is mainly used in the preparation of mesoporous organic materials .

Synthesis Analysis

This compound can be synthesized from its monomers under acidic conditions using a triblock copolymer P123 as a structure-directing agent . The conventional method to fabricate this compound-derived organosilica membranes involves coating of this compound-derived sols and firing at temperatures not exceeding 300 °C .Molecular Structure Analysis

The molecular formula of this compound is C14H32O6Si2 . The InChI code is 1S/C14H32O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h7-13H2,1-6H3 .Chemical Reactions Analysis

This compound can be used to prepare mesoporous organosilica materials . It can also be used to form inorganic hybrid membranes with poly(vinyl alcohol) .Scientific Research Applications

Membrane Development and Water Treatment

Bis(triethoxysilyl)ethylene (BTESEthy) has been employed as a novel precursor in the development of microporous organosilica membranes via the sol-gel technique. These membranes have demonstrated high affinity for water and significant permeability. They exhibit high permeance of CO2 with excellent CO2/N2 selectivity due to strong CO2 adsorption. Furthermore, these membranes have shown high NaCl rejection (>98.5%) in reverse osmosis (RO) applications, making them valuable for water treatment processes. Aqueous ozone modification of these membranes leads to enhanced water permeability, nearing the performance of commercial seawater RO membranes, and allows for fine-tuning of membrane pore sizes (Xu et al., 2013).

Adsorption of Volatile Organic Compounds

BTESEthy has also been used to synthesize ethylene and phenylene bridged polysilsesquioxanes with amine and thiol groups. These materials, developed through the sol-gel method, exhibit a porous structure and high functional group content, proving effective in adsorbing various organic compounds from the gas phase. This property indicates their potential as adsorbents for organic contaminants, particularly volatile organic compounds (VOCs) (Da̧browski et al., 2007).

Polymerization Catalysts

BTESEthy-related compounds have been investigated in the context of polymerization catalysts. For example, bis(phenoxy-ether) Ti complexes, which are related to BTESEthy, have been explored as catalysts for ethylene polymerization. These complexes display high activities and produce very high molecular weight polyethylenes. The synthesis of polyethylene using these complexes highlights their potential as effective catalysts in the polymer industry (Suzuki et al., 2004).

Mesoporous Nanoparticles

In another application, BTESEthy has been used to prepare aqueous colloidal mesoporous nanoparticles with ethenylene-bridged silsesquioxane frameworks. These nanoparticles, characterized by uniform diameter and high hydrolysis resistance, demonstrated lower hemolytic activity toward bovine red blood cells compared to other colloidal mesoporous silica nanoparticles. This indicates their potential biomedical applications, especially where biocompatibility and stability are crucial (Urata et al., 2011).

Mechanism of Action

Target of Action

Bis(triethoxysilyl)ethylene is primarily targeted towards the preparation of mesoporous organic materials . It is a silsesquioxane precursor, which means it is used to form a class of compounds known as silsesquioxanes. These compounds have a wide range of applications, particularly in the creation of materials with specific pore sizes .

Mode of Action

The interaction of this compound with its targets involves the formation of silica networks. This compound can tune these networks, making them useful in applications related to molecular separation . The process involves the hydrolysis and condensation of this compound in ethanol .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sol-gel process. This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. This compound, as a silsesquioxane precursor, plays a crucial role in this process, leading to the formation of mesoporous organosilica materials .

Pharmacokinetics

It is known to be soluble in alcohol, aromatic and aliphatic hydrocarbons, and it reacts slowly with moisture/water .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of mesoporous organosilica materials. These materials have a wide range of applications, particularly in gas and liquid-phase separations . The compound’s ability to tune silica networks makes it valuable in applications related to molecular separation .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of moisture. For instance, the organic linking ethane groups in this compound start to thermally decompose at temperatures higher than 300 °C . Additionally, the compound reacts slowly with moisture/water, indicating that its stability and efficacy could be affected by humidity .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that it plays a role in the preparation of mesoporous organic materials

Cellular Effects

It is known that it can form inorganic hybrid membranes with poly(vinyl alcohol), which could potentially influence cell function

Molecular Mechanism

It is known to participate in the formation of mesoporous organosilica materials

Temporal Effects in Laboratory Settings

Bis(triethoxysilyl)ethylene has been shown to have improved thermal stability when fired at higher temperatures (550–700 °C), which could influence its long-term effects on cellular function . More detailed studies on its stability, degradation, and long-term effects in in vitro or in vivo studies are needed.

Properties

IUPAC Name |

triethoxy(1-triethoxysilylethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNYCSJNUJQGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(=C)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473897 | |

| Record name | BIS(TRIETHOXYSILYL)ETHYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87061-56-1 | |

| Record name | BIS(TRIETHOXYSILYL)ETHYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)

![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)